4-Pyrrolidine-1-yl-3-nitropyridine
Description
4-Pyrrolidine-1-yl-3-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with a nitro group at the 3-position and a pyrrolidine ring at the 4-position. The nitro group is strongly electron-withdrawing, polarizing the pyridine ring and enhancing its electrophilic character. The pyrrolidine substituent introduces steric bulk and conformational flexibility due to its puckered ring structure, which can influence intermolecular interactions and reactivity .
Properties
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)9-7-10-4-3-8(9)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDKFZFEMLJRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Table 1: Key Structural and Electronic Features of Pyridine Derivatives
Key Observations :
- The nitro group in this compound increases electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, the amine substituent in 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride donates electrons, making the ring less reactive toward electrophiles .
- Steric hindrance is significant in iodinated and silyl ether derivatives (e.g., tert-BDMS-modified compound from ), which may limit accessibility to reactive sites compared to the parent nitro-pyrrolidine compound.
Conformational Flexibility and Ring Puckering
The pyrrolidine ring adopts a puckered conformation due to its non-planar structure, as described by Cremer and Pople’s ring puckering coordinates . This puckering influences the spatial arrangement of substituents:
- In this compound, the pyrrolidine’s envelope conformation may enhance solubility in polar solvents or facilitate interactions with biological targets.
- By contrast, N-(4-Chlorophenyl)pyrrolidine-1-carboxamide exhibits intermolecular hydrogen bonding via its carboxamide group, stabilizing its crystal lattice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
